4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción

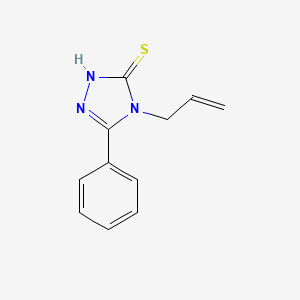

4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a phenyl group at position 5, and a thiol (-SH) group at position 2.

Synthesis of this compound typically involves alkylation of 5-amino-4H-1,2,4-triazole-3-thiol precursors with allyl halides under reflux conditions, followed by purification via crystallization or chromatography . While direct spectral data for this specific compound are sparse in the provided evidence, analogs like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol () have been characterized using IR, NMR, and mass spectrometry, confirming the triazole-thiol scaffold.

Propiedades

IUPAC Name |

3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZMYUZPQLFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971126 | |

| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23714-53-6, 5575-41-7 | |

| Record name | 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23714-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Potassium Dithiocarbazinate Salts

The most widely reported method involves cyclizing potassium dithiocarbazinate salts derived from benzoic acid hydrazide. Benzoic acid hydrazide is first synthesized by refluxing methyl benzoate with hydrazine hydrate in ethanol. Subsequent reaction with carbon disulfide (CS₂) in alkaline ethanol yields potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

Allylation Step :

The allyl group is introduced via nucleophilic substitution. The intermediate is treated with allyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step proceeds at 80–90°C for 6–8 hours, achieving yields of 68–72%.

Key Reaction Parameters :

- Solvent : DMF or acetone

- Base : K₂CO₃ or NaOH

- Temperature : 80–90°C

- Time : 6–12 hours

Direct Alkylation of 5-Phenyl-1,2,4-triazole-3-thiol

An alternative route involves alkylating preformed 5-phenyl-1,2,4-triazole-3-thiol. The triazole-thiol is synthesized via cyclocondensation of thiocarbohydrazide with benzoic acid under acidic conditions. Allylation is then performed using allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding the target compound in 65–70% efficiency.

Optimization Insights :

- Catalyst : NaH enhances reaction kinetics by deprotonating the thiol group.

- Side Products : Over-alkylation at the triazole N1-position is minimized by controlling stoichiometry (allyl bromide : triazole-thiol = 1.1 : 1).

One-Pot Synthesis via Thiourea Intermediate

A streamlined one-pot method avoids isolating intermediates. Benzoyl chloride reacts with thiosemicarbazide to form a thiourea derivative, which undergoes cyclization in the presence of allyl bromide and aqueous NaOH. This approach reduces purification steps and achieves 60–65% yields.

Reaction Scheme :

- Benzoyl chloride + thiosemicarbazide → N-benzoylthiosemicarbazide

- Cyclization with NaOH → 5-phenyl-1,2,4-triazole-3-thiol

- In-situ allylation → 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of benzoic hydrazide, CS₂, allyl bromide, and KOH in ethanol is irradiated at 100°C for 20–30 minutes, yielding 75–80% product. This method minimizes thermal degradation and improves reproducibility.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Alkylation | 68–72 | 8–12 hours | High purity; Scalable | Multi-step purification |

| Direct Alkylation | 65–70 | 6–8 hours | Avoids intermediate isolation | Requires stoichiometric control |

| One-Pot Synthesis | 60–65 | 5–7 hours | Fewer steps; Cost-effective | Lower yield due to side reactions |

| Microwave-Assisted | 75–80 | 20–30 minutes | Rapid; Energy-efficient | Specialized equipment required |

Mechanistic Insights and Side Reactions

- Cyclization : The formation of the triazole ring proceeds via nucleophilic attack of hydrazine on the dithiocarbazinate carbonyl, followed by intramolecular dehydration.

- Allylation : The thiol group’s acidity (pKa ≈ 8–9) facilitates deprotonation, enabling S-allylation. Competing N-allylation is suppressed by using polar aprotic solvents like DMF.

- Byproducts : Common impurities include bis-allylated derivatives and unreacted triazole-thiol, separable via column chromatography (silica gel, ethyl acetate/hexane).

Scalability and Industrial Considerations

Industrial-scale production favors the cyclization-alkylation method due to its reproducibility. Pilot studies demonstrate that replacing allyl bromide with allyl chloride under phase-transfer conditions (tetrabutylammonium bromide) reduces costs by 15–20% without sacrificing yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The allyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Features of Selected Triazole-3-Thiol Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The allyl group in the target compound donates electrons through resonance, similar to the amino group in 4-amino-5-phenyl analogs, which enhances antioxidant activity by stabilizing radical intermediates . In contrast, electron-withdrawing groups like -Cl in Yucasin reduce electron density, altering biological targets (e.g., auxin inhibition) .

Key Observations :

- Antioxidant Activity: The allyl-substituted compound is predicted to exhibit radical scavenging comparable to amino-substituted analogs (e.g., 4-amino-5-phenyl derivatives) due to electron-donating effects, though experimental validation is needed .

- Antiviral Potential: Allyl’s reactivity may enhance interactions with viral proteases or helicases, as seen in cyclopentenylamino analogs targeting MERS-CoV .

- CNS Effects: Unlike Schiff base derivatives of 4-amino-5-phenyl analogs (e.g., compound 5e in ), the allyl group’s lipophilicity may improve blood-brain barrier penetration, but this remains untested.

Actividad Biológica

4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. Its molecular formula is and it has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies .

Antimicrobial Properties

Mechanism of Action

The compound exhibits significant antimicrobial properties, primarily attributed to its ability to inhibit bacterial growth through interference with essential cellular processes. Triazole derivatives are known to inhibit kinase activity and interact with various molecular targets within microbial cells .

Case Studies and Research Findings

- Antibacterial Activity : Research has demonstrated that this compound and its derivatives possess notable antibacterial effects. For instance, studies indicated that similar triazole derivatives showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL .

- Antimycobacterial Activity : A study highlighted that a related allyl derivative displayed promising antimycobacterial activity against both drug-resistant and susceptible strains of Mycobacterium tuberculosis, outperforming standard treatments like levofloxacin .

- Broad Spectrum Efficacy : The compound has been reported to exhibit broad-spectrum antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus subtilis.

Anticancer Properties

Mechanism of Action

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells. This is often mediated through the modulation of caspase pathways and the inhibition of cell migration .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards cancer cells suggests potential for therapeutic applications in oncology .

- Comparative Efficacy : Compounds derived from this compound have been tested alongside established anticancer agents, revealing comparable or superior efficacy in inhibiting cancer cell proliferation .

Data Table: Biological Activities of this compound

Q & A

Q. What analytical methods validate the antiradical activity of triazole-thiol compounds?

- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay quantifies free radical scavenging. For 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, antiradical activity decreased from 88.89% at 1×10⁻³ M to 53.78% at 1×10⁻⁴ M, indicating concentration-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.